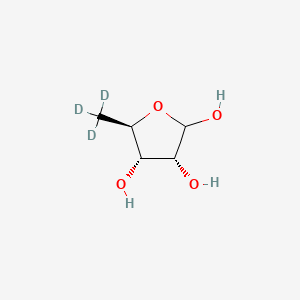

5-Deoxy-D-ribose-d3

Description

Foundational Principles of Stable Isotope Tracing in Biological Systems

The core principle of stable isotope tracing lies in the ability to distinguish and track molecules containing stable isotopes as they move through a biological system. creative-proteomics.comwikipedia.org This technique involves introducing a compound labeled with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into an organism or cellular system. creative-proteomics.com These labeled molecules, or tracers, behave almost identically to their unlabeled counterparts in biochemical reactions. metsol.com

One fundamental concept is isotopic dilution, where the enrichment of a stable isotope in a particular metabolite is measured. creative-proteomics.com By analyzing the ratio of the labeled to unlabeled forms of metabolites over time, researchers can quantify the rates of metabolic reactions, a practice known as metabolic flux analysis. creative-proteomics.comwikipedia.org This allows for the detailed investigation of how nutrients are utilized, how energy is produced, and how complex biomolecules are synthesized. mdpi.com

The choice of isotope depends on the specific metabolic pathway being studied. creative-proteomics.com For instance, ¹³C is often used to trace the carbon backbone of molecules in central carbon metabolism, including glycolysis and the citric acid cycle. creative-proteomics.com ¹⁵N is employed to follow the flow of nitrogen through amino acid and nucleotide metabolism. creative-proteomics.commdpi.com Deuterium is particularly useful for studying reactions involving hydrogen transfer and water metabolism. creative-proteomics.commdpi.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled metabolites, providing a dynamic picture of metabolic activity. nih.govwikipedia.org

Overview of Deuterium Labeling (d3) in Carbohydrate Metabolite Analysis

Deuterium (²H), a stable isotope of hydrogen, is a valuable tool in the analysis of carbohydrate metabolism. creative-proteomics.com The introduction of deuterium into carbohydrate molecules allows researchers to trace their metabolic fate with high precision. One common method is hydrogen/deuterium exchange-mass spectrometry (HDX-MS), where labile hydrogens on a carbohydrate, such as those in hydroxyl groups, are exchanged for deuterium. researchgate.netnih.gov This mass increase is then detected by mass spectrometry, providing structural information and insights into the molecule's conformation. researchgate.netnih.gov

Deuterium labeling is particularly advantageous because of the low natural abundance of deuterium, which minimizes background interference in analyses. umich.edu In metabolic studies, deuterated carbohydrates like D-Glucose-6,6-d2 are used to track metabolic pathways and analyze metabolic flux. scbt.com The substitution of hydrogen with deuterium can also influence reaction kinetics, making it a useful probe for investigating enzymatic processes. scbt.com For example, deuterium labeling has been used to study glucose kinetics, including hepatic glucose production, glucose disposal rates, and gluconeogenesis. metsol.com

The "d3" designation specifically refers to the incorporation of three deuterium atoms into a molecule. This type of labeling can be achieved at specific positions within a carbohydrate, providing a powerful tool for dissecting complex metabolic networks. skyline.ms For instance, pulse-chase experiments using d3-labeled compounds have been instrumental in discovering novel metabolic pathways. neurolipidomics.com

Positioning of 5-Deoxy-D-ribose-d3 as a Specialized Probe in Metabolic Studies

5-Deoxy-D-ribose is a derivative of the essential sugar D-ribose, a key component of RNA. acs.orgcarlroth.com Unlike D-ribose, 5-deoxy-D-ribose lacks a hydroxyl group at the 5-position. acs.org The deuterated form, this compound, incorporates three deuterium atoms, creating a specialized tool for metabolic research.

While research directly focusing on this compound is specific, its utility can be inferred from studies on related deuterated carbohydrates and deoxy sugars. The catabolism of 2-deoxy-D-ribose, a similar deoxy sugar, has been shown to proceed through oxidative pathways in some bacteria. asm.orgnih.gov This suggests that 5-Deoxy-D-ribose could also be metabolized through specific, yet-to-be-fully-elucidated pathways.

The introduction of the d3 label makes this compound a highly specific tracer. Its unique mass can be readily distinguished from its unlabeled counterpart and other metabolites by mass spectrometry. This allows for precise tracking of its incorporation and transformation within a biological system. This is particularly valuable for pulse-chase experiments designed to uncover novel metabolic pathways or to quantify the flux through known pathways involving deoxy sugars. neurolipidomics.com

Furthermore, the study of deuterated nucleosides, which contain a ribose or deoxyribose sugar, has been important for structural and conformational analysis using techniques like NMR. google.com The deuterium label in this compound can provide localized structural information, aiding in the understanding of molecular interactions. rsc.org Given that deoxyribose oxidation products can be involved in cellular damage and signaling, tracing the fate of a labeled deoxy sugar like this compound could provide valuable insights into these processes. nih.govpnas.org

Interactive Data Table

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

(3R,4S,5R)-5-(trideuteriomethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1/i1D3 |

InChI Key |

MKMRBXQLEMYZOY-KXZMHAHXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@H]([C@H](C(O1)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 5 Deoxy D Ribose D3

Chemical Synthesis Routes for 5-Deoxy-D-ribose and its Derivatives

The chemical synthesis of 5-deoxy-D-ribose and its derivatives, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, often starts from readily available sugars like D-ribose or D-xylose. nih.govresearchgate.netgoogle.com These methods typically involve multiple steps of protection, deoxygenation, and purification.

One practical approach begins with D-ribose and involves the deoxygenation of a methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside intermediate using reductive displacement with hydride reagents. nih.govresearchgate.net Subsequent hydrolysis and acetylation yield the desired 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. nih.govresearchgate.net This sequence is noted for being high-yielding and suitable for large-scale preparations. nih.gov

Another novel synthesis method for the key intermediate 1,2,3-O-triacetyl-5-deoxy-D-ribose starts with D-ribose and uses triethyl orthoformate to protect the 2nd and 3rd hydroxyl groups in a single step. patsnap.com This is followed by p-tosylation, hydrogenation reduction, deprotection, and acylation to produce the target compound with a reported total yield of 60% and a purity of 99.5%. patsnap.com

Furthermore, methods for preparing high-purity 5-deoxy-D-ribose have been developed to address challenges in separation and purification. patsnap.com These routes often involve acylation and recrystallization steps to achieve high purity levels, with some methods reporting final product contents of 99% or higher. patsnap.com The synthesis of various derivatives, including those with different protecting groups and those converted to lactones, has also been explored to expand the utility of 5-deoxy-D-ribose in further chemical transformations. madridge.orgmadridge.orgresearchgate.netrsc.orgtandfonline.com

Table 1: Comparison of Selected Chemical Synthesis Routes for 5-Deoxy-D-ribose Derivatives

| Starting Material | Key Steps | Product | Overall Yield | Purity | Reference |

| D-ribose | Deoxygenation of a sulfonyloxy intermediate, hydrolysis, acetylation | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | 56% | Not specified | nih.gov |

| D-ribose | Acetonide protection, reduction with potassium borohydride, hydrolysis, acetylation | 1,2,3-triacetyl-5-deoxy-D-ribose | High | Not specified | google.com |

| D-ribose | Hydroxyl protection with triethyl orthoformate, p-tosylation, hydrogenation, deprotection, acylation | 1,2,3-O-triacetyl-5-deoxy-D-ribose | 60% | 99.5% | patsnap.com |

| 2,3-O-isopropylidene-D-methyl furanoside | Acylation, recrystallization, ammonolysis | 5-deoxy-D-ribose | Not specified | >99% | patsnap.com |

Enzymatic and Chemoenzymatic Approaches for Site-Specific Deuterium (B1214612) Incorporation in Deoxyribose

Enzymatic and chemoenzymatic methods offer a high degree of selectivity for introducing deuterium at specific positions within the deoxyribose ring. These approaches often utilize enzymes that can tolerate modified substrates, allowing for the synthesis of isotopically labeled compounds that are challenging to produce through purely chemical means.

A significant breakthrough in this area was the development of an enzymatic approach for synthesizing deuterated ribonucleoside 5'-triphosphates (NTPs) from isotopically labeled precursors like glycerol (B35011) or glucose. scienceopen.combu.edu This "one-pot" reaction involves multiple enzymes and can produce milligram quantities of NTPs suitable for applications like in vitro transcription for NMR spectroscopy. scienceopen.combu.edu This foundational work has been adapted to produce specifically deuterated ribonucleotides by starting with a specifically deuterated ribose. scienceopen.combu.edu

For instance, the synthesis of all four NTPs specifically deuterated at the 5' carbon of the ribose can be achieved by starting with D-[5',5"-²H]ribose. scienceopen.combu.edu This labeled ribose is first phosphorylated by ribokinase to form ribose-5-phosphate (B1218738) (R-5-P). scienceopen.combu.edu R-5-P is then converted to 5-phospho-D-ribosyl α-1-pyrophosphate (PRPP), a common intermediate for the synthesis of ATP, GTP, and UTP. scienceopen.combu.edu The synthesis of CTP is typically performed in a separate reaction due to the specific requirements of CTP synthetase. scienceopen.com

Enzymatic methods have also been described for the synthesis of selectively deuterated deoxyguanosine and thymidine, highlighting the potential to investigate the motional characteristics of the deoxyribose ring using deuterium NMR. researchgate.net While enzymatic methods can sometimes result in lower levels of deuterium incorporation compared to chemical methods, they offer unparalleled site-specificity. google.com Chemoenzymatic strategies, which combine chemical synthesis of a labeled precursor with subsequent enzymatic transformations, provide a powerful and versatile route to a wide range of specifically deuterated nucleosides and nucleotides. nih.gov

Strategies for Producing Deuterated Deoxyribonucleotides and Oligonucleotides from Labeled Precursors

Once specifically deuterated deoxyribose or its derivatives are synthesized, they serve as precursors for the production of deuterated deoxyribonucleoside triphosphates (dNTPs) and, subsequently, deuterated oligonucleotides. These labeled building blocks are invaluable for detailed structural and dynamic studies of DNA.

The enzymatic conversion of ribonucleoside triphosphates (rNTPs) to dNTPs is an efficient method that allows for the introduction of stereoselective deuteration in the sugar moiety. ru.nl This process typically involves the reduction of the 2'-hydroxyl group of rNTPs by ribonucleotide triphosphate reductase. ru.nl The resulting dNTPs can then be used in enzymatic methods for DNA synthesis. ru.nlisotope.com

Labeled DNA oligonucleotides are routinely synthesized using in vitro enzymatic methods that employ labeled dNTPs, a DNA polymerase, and a DNA template. isotope.com A significant advantage of these enzymatic approaches over traditional phosphoramidite (B1245037) chemistry is the ability to prepare large oligonucleotides (over 50 nucleotides) in milligram quantities. isotope.com

For more specific applications, position-specific labeled DNA molecules can be synthesized using standard phosphoramidite chemistry with labeled deoxyphosphoramidites. isotope.com This approach is particularly useful for overcoming the limited chemical shift dispersion in DNA NMR spectra and for creating residue-specific probes to investigate functional, structural, and dynamic properties. isotope.com The synthesis of base-modified 2'-deoxyribonucleoside triphosphates and their incorporation into DNA by polymerases further expands the toolkit for bioanalysis and chemical biology. nih.gov

The development of enzymatic DNA synthesis technologies, such as those using terminal deoxynucleotidyl transferase (TdT), offers a template-independent method for constructing DNA, which can be advantageous for generating longer strands with fewer errors. the-scientist.com

Considerations for Isotopic Enrichment and Purity in Labeled Compound Synthesis

Isotopic Enrichment vs. Species Abundance: It is crucial to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the mole fraction of the isotope at a specific site, expressed as a percentage. isotope.com For a molecule with multiple deuteration sites, the isotopic enrichment can be reported as an aggregate value. isotope.com Species abundance, on the other hand, is the percentage of molecules with a specific isotopic composition. isotope.com For example, a D3-labeled molecule with 99.5% enrichment will consist of approximately 98.5% CD3 species and 1.5% CD2H species. isotope.com

Analytical Techniques for Purity and Enrichment Determination: A combination of analytical techniques is often employed to assess both chemical purity and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structural integrity and the position of labeled atoms. rsc.orgrsc.org It can also provide insights into the relative percent isotopic purity. rsc.org Quantitative NMR, with careful adjustment of acquisition parameters, can be used to determine the level of isotope enrichment. omicronbio.com For instance, 2H-SNIF-NMR (Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance) can measure the deuterium/hydrogen ratio at each site of a molecule. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a highly sensitive and accurate technique for determining isotopic enrichment. rsc.orgrsc.orgnih.gov By analyzing the isotopic cluster of a molecule, the relative abundances of different isotopologues can be measured. khanacademy.org Techniques like electrospray ionization (ESI)-HR-MS allow for rapid and low-sample-consumption analysis. nih.gov Time-of-flight (TOF) mass spectrometry offers improved resolution between isotopes, leading to more accurate quantification. almacgroup.comalmacgroup.comresearchgate.net

Strategies for Ensuring High Purity: The synthesis of deuterated compounds often requires multiple purification steps to remove impurities and unwanted isotopologues. Chromatographic techniques like HPLC and GLC are commonly used to establish chemical purity. omicronbio.com For deuterated compounds, repeated exchange reactions with a deuterium source, such as deuterium oxide, can be used to increase the isotopic enrichment of the final product. cdnsciencepub.com

Table 2: Analytical Techniques for Isotopic Enrichment and Purity

| Technique | Information Provided | Key Advantages | Reference |

| NMR Spectroscopy | Structural integrity, position of labels, relative isotopic purity | Unambiguous identification of compounds, site-specific information | rsc.orgrsc.orgomicronbio.comwikipedia.orgacs.org |

| Mass Spectrometry (MS) | Isotopic enrichment, species abundance, molecular weight | High sensitivity, accurate quantification of isotopic ratios | rsc.orgnih.govkhanacademy.orgalmacgroup.comalmacgroup.comresearchgate.netnih.gov |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Deoxyribonucleotide and Nucleic Acid Biosynthesis Pathways

The core of genetic information, DNA, is built upon a backbone containing a deoxyribose sugar. Stable isotope tracers are instrumental in studying the dynamics of DNA and RNA synthesis, providing insights into the rates of cellular growth, division, and repair.

The rate of DNA synthesis is a direct proxy for cellular replication and proliferation. nih.govsgul.ac.uk By supplying 5-Deoxy-D-ribose-d3 as a metabolic precursor, the deuterium (B1214612) label becomes incorporated into the deoxyribose moiety of newly synthesized DNA. The fraction of labeled deoxyribose in the total DNA pool can be quantified over time using techniques like mass spectrometry. nih.govsgul.ac.uk This rate of label accrual provides a precise measurement of DNA synthesis, reflecting how quickly a cell population is dividing. uu.nl

This method offers significant advantages over older techniques by distinguishing between DNA synthesis for replication and for repair. researchgate.net In actively dividing cells, the incorporation of the labeled tracer can exceed the amount predicted based on cell proliferation rates alone. This surplus label incorporation is a strong indicator of DNA repair activities, where damaged segments of DNA are excised and replaced with new nucleotides. researchgate.net For instance, studies in HepG2 cells using labeled glucose showed that a significant portion of isotope incorporation was attributable to DNA repair rather than duplication. researchgate.net

| Metabolic Process | Contribution to Label Enrichment (%) | Reference |

|---|---|---|

| DNA Duplication (Proliferation) | 80.13 | researchgate.net |

| DNA Repair | 19.87 | researchgate.net |

Unlike DNA, RNA (ribonucleic acid) contains ribose, not deoxyribose, as its sugar component. quora.com Therefore, this compound is not a direct precursor for RNA synthesis. However, its metabolic breakdown products can indirectly enter the pathways that produce ribose. The catabolism of deoxyribose yields key intermediates such as glyceraldehyde-3-phosphate (G3P) and acetaldehyde. asm.orgyoutube.com G3P is a central molecule that can enter the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). nih.govnih.gov The PPP is the primary route for synthesizing ribose-5-phosphate (B1218738), the direct precursor for ribonucleotides and RNA. vt.edu

By using this compound as a tracer, researchers can follow the path of the deuterium label from the initial sugar, through its catabolism to G3P, and subsequently into the non-oxidative PPP. This allows for the elucidation of the metabolic flux from a deoxy-sugar salvage pathway into the de novo synthesis pathway for ribose, providing a comprehensive view of how different sugar pools are interconnected within the cell.

Studies on the Pentose Phosphate Pathway (PPP) and its Interconnections with Other Metabolic Routes

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. nih.gov It is critical for producing two main products: ribose-5-phosphate for nucleotide synthesis and NADPH, a key reducing agent for biosynthetic reactions and antioxidant defense. nih.govvt.edu

The metabolism of 5-Deoxy-D-ribose is directly linked to the PPP through its breakdown products. Following phosphorylation, deoxyribose-5-phosphate is cleaved by an aldolase (B8822740) enzyme to produce glyceraldehyde-3-phosphate (G3P) and acetaldehyde. youtube.com As a key intermediate in the non-oxidative arm of the PPP, G3P can be converted into other sugars, including ribose-5-phosphate and fructose-6-phosphate. nih.gov

Utilizing this compound allows for the tracing of its carbon (and deuterium) skeleton into the PPP. This helps quantify the flux of salvaged deoxyribose into the central carbon metabolism, revealing how cells integrate alternative sugars into their core metabolic networks. It enables the study of the reversibility and directionality of the non-oxidative PPP reactions, which are crucial for adapting to different metabolic demands, such as the need for NADPH during oxidative stress or for ribose during rapid cell growth. nih.gov

Characterization of Carbohydrate Metabolism and Salvage Pathways

Cells possess intricate pathways for salvaging and utilizing various sugars from their environment or from the breakdown of cellular components. This compound is an ideal tool for studying the specific routes through which this deoxysugar is metabolized.

While D-ribose is a central component of cellular metabolism, readily phosphorylated and funneled into the PPP for nucleotide production, the utilization of 5-Deoxy-D-ribose is more specialized. researchgate.net In some organisms, such as certain pathogenic strains of E. coli, 5-deoxy-pentoses derived from the breakdown of nucleosides can be used as a secondary source of carbon and energy. nih.gov These bacteria employ specific shunts and oxidative pathways to process the sugar. asm.orgnih.govnih.gov

By introducing this compound, researchers can precisely track its fate within the cell. This allows for the quantification of how efficiently it is assimilated and converted into biomass compared to primary sugars like glucose. It can also reveal whether the sugar is fully catabolized or if some is excreted from the cell, providing insights into the metabolic capabilities and preferences of different organisms. nih.gov

The catabolism of 5-Deoxy-D-ribose is an energy-yielding process. The canonical pathway involves the generation of glyceraldehyde-3-phosphate (G3P) and acetaldehyde. youtube.com

Glyceraldehyde-3-phosphate directly enters the lower part of glycolysis, where it is oxidized to pyruvate. This process generates both NADH and ATP, contributing directly to the cell's energy supply. youtube.com

Acetaldehyde can be further oxidized to acetyl-CoA. This reaction also produces NADH. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation, generating a substantial amount of additional ATP. asm.orgyoutube.com

Some bacteria have also been found to utilize novel oxidative pathways that catabolize deoxyribose directly to intermediates like acetyl-CoA. asm.orgnih.govresearchgate.net Using this compound as a tracer enables mechanistic studies to quantify the contribution of this specific sugar to the cellular energy budget. By measuring the deuterium enrichment in downstream metabolites of glycolysis and the TCA cycle, as well as in the final energy currency (ATP), the metabolic flux from 5-Deoxy-D-ribose to energy production can be accurately determined.

| Catabolite | Primary Receiving Pathway | Key Metabolic Outcome |

|---|---|---|

| Glyceraldehyde-3-Phosphate (G3P) | Glycolysis / Pentose Phosphate Pathway | ATP & NADH Production / Ribose Synthesis |

| Acetaldehyde | TCA Cycle Precursor Pathway | NADH & Acetyl-CoA Production |

Enzyme Mechanism and Substrate Specificity Studies utilizing Deuterated Deoxyribose

The substitution of hydrogen with deuterium in a substrate molecule can alter the rate of an enzyme-catalyzed reaction if the bond to that hydrogen is broken or altered in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms. nih.govwikipedia.org By synthesizing deuterated substrates like this compound and comparing their reaction rates to their non-deuterated counterparts, researchers can infer detailed information about transition states and the catalytic cycle. nih.gov

Deoxyribose-Phosphate Aldolase (DERA, EC 4.1.2.4) is a Class I aldolase that plays a crucial role in the catabolism of deoxyribonucleosides. wikipedia.orgebi.ac.uk It catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into two smaller aldehyde products: D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde. wikipedia.orgnih.gov The catalytic mechanism proceeds via the formation of a covalent Schiff base intermediate between a lysine (B10760008) residue in the enzyme's active site and the carbonyl group of the substrate. wikipedia.orgnih.gov

While direct studies employing this compound to probe the DERA mechanism are not extensively documented in publicly available literature, the principles of KIE analysis provide a clear framework for its potential application. nih.gov Using a deuterated substrate could help elucidate the rate-limiting steps of the DERA catalytic cycle. For instance, a primary KIE observed upon deuteration at a specific position would suggest that a C-H bond at that position is cleaved during the slowest step of the reaction.

DERA has been the subject of significant protein engineering efforts to enhance its stability and broaden its substrate specificity for biocatalytic applications, such as in the synthesis of statin drug intermediates. rsc.orgresearchgate.net Engineering studies have successfully altered DERA's preference for or tolerance of various aldehyde substrates. nih.gov The use of deuterated analogs in such studies could provide deeper mechanistic understanding to guide more rational, targeted engineering strategies.

Table 1: Key Properties of Deoxyribose-Phosphate Aldolase (DERA)

| Property | Description | References |

| Enzyme Class | Aldolase (Class I) | wikipedia.orgnih.gov |

| EC Number | 4.1.2.4 | wikipedia.org |

| Natural Reaction | 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + acetaldehyde | ebi.ac.uk |

| Mechanism | Formation of a covalent Schiff base with an active site lysine residue. | wikipedia.orgnih.gov |

| Biological Role | Catabolism of exogenous deoxyribonucleosides for energy generation. | wikipedia.org |

| Industrial Relevance | Biocatalyst for stereoselective C-C bond formation, used in pharmaceutical synthesis. | wikipedia.orgnih.govrsc.org |

While DERA is a key enzyme in deoxyribose metabolism, other enzymes have been identified that act on 5-deoxy-D-ribose or its close analogs, demonstrating the potential for diverse metabolic fates.

One such enzyme is 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase (SalM) , found in the marine actinomycete Salinispora tropica. nih.gov SalM is involved in the biosynthesis of salinosporamide A and catalyzes the NAD+-dependent oxidation of 5-chloro-5-deoxy-d-ribose to 5-chloro-5-deoxy-d-ribono-γ-lactone. nih.gov Studies on the substrate specificity of SalM revealed that while it is highly active with its natural chlorinated substrate, it is inactive with 2-deoxy-D-ribose. However, it does show activity with D-ribose, suggesting a strict requirement at the C2 position but flexibility at the C5 position. nih.gov

Another enzymatic system capable of processing a 5-deoxy-D-ribose derivative involves a fluorinase and a purine nucleoside hydrolase . nih.govresearchgate.net This two-enzyme, one-pot system has been used for the efficient synthesis of 5-deoxy-5-[18F]fluoro-D-ribose, a fluorinated sugar with applications in positron emission tomography (PET) imaging. nih.gov This demonstrates that nucleoside hydrolases can cleave the glycosidic bond of 5-deoxy-D-ribose derivatives, releasing the modified sugar.

Table 2: Examples of Enzymes Acting on 5-Deoxy-D-ribose Analogs

| Enzyme | Source Organism | Substrate Analog | Product | Reference |

| 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase (SalM) | Salinispora tropica | 5-chloro-5-deoxy-d-ribose | 5-chloro-5-deoxy-d-ribono-γ-lactone | nih.gov |

| Fluorinase / Purine Nucleoside Hydrolase | N/A (Biocatalytic system) | 5'-Deoxy-5'-[18F]fluoroadenosine | 5-deoxy-5-[18F]fluoro-D-ribose | nih.govresearchgate.net |

Analysis of Metabolic Intermediates and Downstream Products of this compound Transformation

Tracing the metabolic fate of a molecule is essential for understanding its biological role and its connections to the broader metabolic network. The use of stable isotope-labeled compounds like this compound is the definitive method for this purpose. The deuterium label allows for the unambiguous tracking of the carbon skeleton as it is processed by cellular machinery.

The catabolism of the closely related natural substrate, 2-deoxy-D-ribose-5-phosphate, via the DERA enzyme yields D-glyceraldehyde-3-phosphate and acetaldehyde. ebi.ac.ukyoutube.com These two products are central metabolic intermediates:

D-glyceraldehyde-3-phosphate is a key intermediate in the glycolysis pathway, where it is further metabolized to pyruvate, generating ATP and NADH. youtube.com

Acetaldehyde can be oxidized to acetyl-CoA, which can then enter the Krebs cycle for further energy production. wikipedia.orgyoutube.com

This same methodology could be applied to this compound. By administering the labeled compound to cells or organisms and using techniques like STRIDE microscopy or mass spectrometry-based metabolomics, researchers could trace the path of the deuterium atoms. This would reveal the specific metabolic intermediates and downstream products of this compound transformation, confirming its entry into central carbon metabolism and quantifying its flux into various biosynthetic pathways.

Advanced Analytical Methodologies for Deuterated Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

NMR spectroscopy stands as a premier, non-invasive analytical tool for elucidating the structure and dynamics of molecules in solution. acs.orgrsc.org Its application to deuterium-labeled compounds, including deuterated sugars, offers unique insights that are often unattainable with other methods. acs.orgoup.com The presence of deuterium (B1214612) in a molecule like 5-Deoxy-D-ribose-d3 induces subtle but measurable changes in the NMR spectrum, providing a wealth of information.

Deuterium (2H) NMR for Metabolic Pathway Tracking and Structural Analysis

Deuterium (²H) NMR spectroscopy is a direct method for observing the fate of deuterium-labeled compounds within a biological system. By tracking the incorporation and transformation of this compound, researchers can map metabolic pathways with high precision. The distinct resonance of the deuterium nucleus allows for its unambiguous detection, even in complex biological matrices.

In structural analysis, the substitution of protons with deuterons simplifies ¹H NMR spectra by reducing the number of signals and eliminating certain proton-proton couplings. nih.gov This spectral simplification is invaluable for resolving overlapping resonances in complex biomolecules, thereby aiding in the unequivocal assignment of chemical shifts and the accurate determination of molecular structures. oup.comnih.gov For instance, the incorporation of deuterated sugar moieties into oligonucleotides has been shown to significantly reduce resonance overlap, facilitating a more detailed conformational analysis. oup.com Furthermore, deuterium labeling can be a tool for stereochemical and conformational analysis, as demonstrated in studies of deuterated glucose monosaccharides. rsc.org

Table 1: Research Findings on Deuterium NMR in Structural Analysis

| Research Focus | Key Finding | Citation |

| Structural Analysis of Oligonucleotides | Incorporation of sugar-deuterated nucleotides reduces severe overlap of proton resonances, enabling unequivocal chemical shift assignments. | oup.comnih.gov |

| Conformational Studies | Deuterium labeling assists in the stereochemical and conformational analysis of sugars. | rsc.org |

| Chemical Shift Effects | Deuterium incorporation has a negligible effect on the chemical shifts of nearby protons, preserving the structural integrity information. | oup.com |

Multidimensional NMR for Elucidating Complex Biochemical Structures

For intricate biomolecules, one-dimensional NMR spectra are often insufficient due to severe signal overlap. numberanalytics.com Multidimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, provide a solution by spreading the signals across two or more frequency dimensions, thereby enhancing resolution and revealing connectivity between different nuclei. numberanalytics.comethz.ch These techniques are instrumental in the structural elucidation of complex systems, including proteins and nucleic acids. acs.orgethz.ch

Table 2: Common Multidimensional NMR Techniques and Their Applications

| Technique | Information Provided | Relevance to Deuterated Compounds |

| COSY (Correlation Spectroscopy) | Shows correlations between scalar-coupled protons, typically through two or three bonds. | Helps identify neighboring protons in the deuterated ribose ring. |

| TOCSY (Total Correlation Spectroscopy) | Establishes correlations between all protons within a spin system. | Can trace the entire proton network of the this compound moiety. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached heteronuclei (e.g., ¹³C). | Pinpoints the carbon atoms attached to the deuterons in this compound. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range correlations between protons and heteronuclei (typically 2-3 bonds). | Reveals connectivity between the sugar and other parts of a larger biomolecule. |

Application in Kinetic Isotope Effect Studies for Reaction Mechanism Insights

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by examining the change in reaction rate upon isotopic substitution. libretexts.org The difference in mass between hydrogen and deuterium can lead to different vibrational frequencies of C-H and C-D bonds, which in turn can affect the activation energy of a reaction. libretexts.org Measuring the KIE, often expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope (kH/kD), can provide evidence for bond breaking or formation at a particular position in the rate-determining step of a reaction. libretexts.orglibretexts.org

NMR spectroscopy is a valuable technique for measuring KIEs. libretexts.orgnih.govnih.gov By monitoring the relative concentrations of the deuterated and non-deuterated reactants or products over time, the reaction rates can be determined. For a reaction involving this compound, a significant KIE would suggest that a C-D bond at one of the deuterated positions is being cleaved in the rate-limiting step. This information is crucial for elucidating the mechanistic details of enzymatic or chemical reactions involving this sugar. For example, studies on the mutarotation of glucose have utilized deuterium isotope effects to understand the role of proton transfer in the reaction mechanism. nih.gov

Mass Spectrometry (MS) Techniques in Conjunction with Isotopic Labeling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with isotopic labeling, MS becomes an exceptionally powerful tool for quantitative and qualitative analysis of biomolecules like this compound. doe.gov The mass difference introduced by the deuterium atoms allows for the clear differentiation of the labeled molecule from its unlabeled counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Quantification

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like sugars, derivatization is necessary to increase their volatility and improve their chromatographic properties. acs.orgmdpi.com Common derivatization methods for sugars include silylation and acetylation. acs.orgmdpi.com

In the context of this compound, GC-MS can be used for its quantification in biological samples. After extraction and derivatization, the sample is injected into the gas chromatograph, which separates the components of the mixture. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The presence of this compound can be confirmed by the characteristic mass shift in the molecular ion and fragment ions due to the three deuterium atoms. For accurate quantification, a stable isotope-labeled internal standard, which could be another deuterated version of the analyte or a ¹³C-labeled version, is often employed. oup.comnih.gov The use of deuterated derivatizing agents can also aid in quantification. researchgate.net

Table 3: Derivatization Methods for GC-MS Analysis of Sugars

| Derivatization Method | Reagent Example | Advantage |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Widely used, effective for sugars. mdpi.com |

| Acetylation | Acetic anhydride | Can provide positional isotopic information. acs.org |

| Aldononitrile Acetates | Hydroxylamine followed by acetylation | Useful for evaluating ¹³C distribution in isotopomer analysis. acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolite and Nucleotide Analysis

LC-MS/MS is the premier analytical platform for the analysis of polar and non-volatile biomolecules, such as polar metabolites and nucleotides, in their native form without the need for derivatization. rsc.orgnih.gov The liquid chromatograph separates the components of a complex mixture, and the tandem mass spectrometer provides highly specific and sensitive detection. nih.gov

The analysis of this compound and its metabolites, including corresponding nucleotides, is well-suited for LC-MS/MS. nih.gov For instance, a method for detecting D-ribose and 5-deoxy-D-ribofuranose in a related compound using LC-MS has been developed. google.com The incorporation of this compound into nucleotides can be readily tracked by monitoring the mass shift in the resulting molecules. The fragmentation of the nucleotide ions in the mass spectrometer (MS/MS) can provide structural information, confirming the location of the deuterated sugar moiety. mdpi.comnih.gov This approach is crucial for tracing the metabolic fate of this compound in nucleic acid biosynthesis.

Table 4: LC-MS/MS Applications in Metabolite and Nucleotide Analysis

| Application | Key Advantage | Citation |

| Polar Metabolite Profiling | High sensitivity and specificity for hydrophilic compounds without derivatization. | rsc.orgnih.gov |

| Nucleotide Analysis | Ability to separate and identify different nucleotide species and their isotopologues. | mdpi.comnih.gov |

| Metabolic Flux Analysis | Tracing the incorporation of stable isotopes into metabolic pathways. | nih.govplos.org |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and powerful analytical technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. acs.orgresearchgate.netthermofisher.com It is a gold standard for determining isotopic ratios and is used to uncover the geographic, chemical, and biological origins of various substances. researchgate.netlabcompare.com The core principle of IRMS lies in converting the analyte into a simple gas, which is then introduced into a mass spectrometer equipped with a magnetic sector analyzer and multiple collectors (Faraday cups) to simultaneously measure ion beams of different masses. acs.orgvliz.be

For the analysis of deuterium (²H), the sample is typically converted into hydrogen gas (H₂) through pyrolysis using an interface such as a Thermal Conversion/Elemental Analyzer (TC/EA). acs.org This conversion must be quantitative to ensure the measured isotope ratio accurately reflects the original composition of the sample. acs.org The resulting gas is then carried by a helium stream, purified, and passed to the IRMS instrument. usgs.gov

The precision of IRMS allows for the detection of very small variations in isotopic abundance, often at the sub-permil (‰) level. labcompare.com This makes it an indispensable tool in studies that rely on tracing the fate of deuterated compounds in biological systems.

Table 1: Principles and Applications of IRMS for Deuterated Biomolecules

| Feature | Description | Relevance to this compound |

| Core Principle | High-precision measurement of the ratio of stable isotopes (e.g., ²H/¹H) by converting the analyte to a simple gas (H₂) for analysis in a magnetic sector mass spectrometer. acs.orgfmach.it | Determines the overall deuterium enrichment in a sample of this compound with high accuracy. researchgate.net |

| Sample Introduction | Typically involves a Thermal Conversion/Elemental Analyzer (TC/EA) to pyrolytically convert the organic compound into H₂ gas at high temperatures (>1400 °C). acs.org | Ensures the complete and non-fractionating conversion of the deuterated sugar into hydrogen gas for analysis. |

| Output Data | Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. usgs.gov | Provides a standardized value (δ²H) representing the total deuterium content of the this compound sample. |

| Key Advantage | Unmatched precision and accuracy for bulk isotopic analysis. researchgate.netlabcompare.com | Essential for applications requiring precise quantification of the overall level of deuterium labeling. |

| Limitation | Traditional IRMS does not resolve the specific positions of the isotopes within the molecule. kopflab.org | Cannot distinguish between different d3-isotopomers of 5-Deoxy-D-ribose without being coupled to other techniques. |

| Modern Advancements | Coupling with ESI and high-resolution MS (e.g., Orbitrap) allows for analysis of intact molecules and provides intramolecular isotopic information. labcompare.comkopflab.org | Enables the potential for more detailed analysis of isotopologue distribution, complementing traditional IRMS data. |

Quantitative Analysis of Isotopic Enrichment and Isotopomer Distribution

Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC-MS), is a primary tool for this type of quantitative analysis. nih.gov The general approach involves:

Derivatization : The sugar molecule is chemically modified to make it more volatile and suitable for GC analysis. Various derivatives can be prepared to yield specific fragmentation patterns. nih.gov

Fragmentation : In the mass spectrometer, the derivatized molecule is fragmented using techniques like electron impact ionization. nih.gov

Analysis of Mass Isotopomers : The mass spectrum will show a distribution of ions, including the unlabeled molecule (M+0) and its deuterated variants (M+1, M+2, M+3, etc.). osti.gov By analyzing the relative intensities of these peaks for specific molecular fragments, researchers can deduce the level of deuterium enrichment at different positions within the original molecule. researchgate.netnih.gov

For example, studies on deuterated glucose have successfully used this principle to determine positional enrichment. nih.gov By analyzing a set of six different ion fragments from three glucose derivatives, researchers could accurately determine the deuterium enrichment at each carbon position with an accuracy of 0.3 mol% or better. nih.gov This is achieved by solving a system of equations that relates the measured mass isotopomer distributions of various fragments to the unknown positional enrichments. nih.gov

While MS is highly sensitive, Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for site-specific analysis, although it typically requires larger sample amounts. researchgate.netnih.gov For instance, deuterium-induced isotope shifts on ¹³C NMR signals can be used to quantify the degree of labeling at specific molecular sites. researchgate.net

Table 2: Example Mass Isotopomer Distribution Data for a Deuterated Sugar

This table illustrates hypothetical data for a deuterated sugar, demonstrating how quantitative analysis reveals the relative abundance of different isotopomers in a sample.

| Mass Isotopomer | Description | Relative Abundance (%) |

| M+0 | The unlabeled molecule (contains only ¹H at labeling sites). | 5.0 |

| M+1 | Molecule contains one deuterium (d1) atom. | 15.0 |

| M+2 | Molecule contains two deuterium (d2) atoms. | 30.0 |

| M+3 | Molecule contains three deuterium (d3) atoms. | 50.0 |

This data is illustrative. The actual distribution for a sample of this compound would be determined experimentally via MS analysis and would reflect the success of the labeling synthesis. osti.gov

Emerging Research Directions and Future Prospects

Integration of 5-Deoxy-D-ribose-d3 Tracing with Multi-omics Data (e.g., Fluxomics, Metabolomics)

The integration of data from various "-omics" fields provides a comprehensive, system-level understanding of cellular function. The use of stable isotope tracers like this compound is central to this holistic approach, particularly within the disciplines of metabolomics and fluxomics. creative-proteomics.com

Metabolomics focuses on the global profiling of metabolites in a biological system. When cells are supplied with this compound, the deuterium (B1214612) atoms act as a label. As the compound is metabolized, the label is incorporated into downstream products. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) can then detect these labeled molecules, providing a detailed snapshot of the metabolic pathways in which 5-deoxy-D-ribose participates. osti.gov

Fluxomics extends this analysis by measuring the rates, or fluxes, of metabolic reactions. frontiersin.org By tracking the rate at which the deuterium label from this compound appears in various metabolites over time, researchers can quantify the activity of specific metabolic pathways. frontiersin.org This is a powerful method for understanding how metabolic networks respond to different conditions or genetic modifications. creative-proteomics.com

The true power of this compound tracing is realized when metabolomics and fluxomics data are integrated with other omics data, such as:

Genomics: By correlating metabolic flux data with genomic information, researchers can identify the specific genes and enzymes responsible for metabolizing this compound and its derivatives.

Transcriptomics: This integration allows scientists to understand how changes in gene expression, under various stimuli, affect the flux through metabolic pathways involving the tracer.

Proteomics: By linking protein abundance with metabolite levels and fluxes, researchers can gain insights into how enzymes and other proteins regulate metabolic networks.

This multi-omics approach, powered by tracers like this compound, enables the construction of comprehensive models of cellular metabolism. biorxiv.org It allows for the identification of metabolic bottlenecks and regulatory control points that would be invisible to any single-omics analysis alone. osti.gov For instance, understanding the flux of deoxyribose is critical, as its precursor, ribose-5-phosphate (B1218738), is a key product of the pentose (B10789219) phosphate (B84403) pathway (PPP) and is essential for nucleotide synthesis. frontiersin.orgnih.gov By tracing the fate of this compound, researchers can gain deeper insights into the regulation of these fundamental processes.

Below is an interactive table summarizing how this compound can be utilized in multi-omics integration:

| Omics Field | Role of this compound Tracer | Insights Gained |

| Metabolomics | Acts as a labeled precursor to identify and quantify downstream deuterated metabolites. | Identification of active metabolic pathways and accumulation of specific intermediates. |

| Fluxomics | Allows for the measurement of the rate of label incorporation into other molecules. | Quantification of reaction rates and pathway activity under different conditions. frontiersin.org |

| Genomics | Helps link specific metabolic functions (fluxes) to particular genes or genetic variations. | Understanding the genetic basis of metabolic capabilities and dysregulations. |

| Transcriptomics | Correlates changes in gene expression with alterations in metabolic pathway flux. | Elucidating transcriptional regulation of metabolic networks. |

| Proteomics | Connects the abundance and activity of enzymes to the metabolic fluxes they catalyze. | Insights into post-transcriptional and allosteric regulation of metabolism. |

This article will continue with the subsequent sections as outlined in the user's request. The following sections will be generated in separate responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Deoxy-D-ribose-d3, and what analytical techniques are critical for confirming its isotopic purity and structural integrity?

- Methodological Answer : Synthesis typically involves deuterium incorporation via selective reduction of ketone precursors (e.g., using NaBD₄ or deuterated solvents) or isotopic exchange reactions. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) to verify isotopic enrichment (>95% d3). High-resolution LC-MS/MS is recommended for quantifying isotopic purity in complex matrices .

Q. How do the structural differences between 5-Deoxy-D-ribose and its L-enantiomer affect their respective biochemical interactions?

- Methodological Answer : The stereochemical configuration at the 5-position alters enzyme binding affinity and metabolic pathway engagement. For instance, D-enantiomers are preferentially incorporated into DNA/RNA analogs, while L-forms may exhibit divergent biological activities. Chiral chromatography (e.g., HPLC with cyclodextrin columns) is essential for enantiomeric separation and activity comparison .

Q. What role does 5-Deoxy-D-ribose play in nucleotide analog synthesis, and how does deuteration influence these applications?

- Methodological Answer : As a precursor for modified nucleotides, 5-Deoxy-D-ribose enables the synthesis of nucleosides with enhanced metabolic stability. Deuteration (d3) reduces hydrogen bonding variability in isotopic tracing studies, improving resolution in NMR-based metabolic flux analyses. Researchers should optimize glycosylation reactions using TMSOTf as a catalyst to ensure stereochemical fidelity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for 5-Deoxy-D-ribose derivatives across different experimental models?

- Methodological Answer : Cross-validate findings using orthogonal analytical methods (e.g., HPLC vs. capillary electrophoresis) and replicate studies in multiple model systems (cell lines, in vivo models). For deuterated analogs, control for kinetic isotope effects (KIEs) that may alter reaction rates in enzymatic assays. Statistical meta-analysis of dose-response curves can resolve contradictions in potency metrics .

Q. What considerations are paramount when designing metabolic tracing studies using this compound as an isotopic probe?

- Methodological Answer : Optimize LC-MS/MS parameters for detecting deuterium-labeled metabolites (e.g., fragmentor voltage adjustments to preserve isotopic clusters). Account for potential isotope dilution effects by spiking internal standards. Use time-course sampling to track metabolic incorporation into nucleic acids, and validate tracer specificity via knockout models of ribose-utilizing enzymes .

Q. What experimental strategies can overcome solubility challenges of this compound in aqueous biological systems?

- Methodological Answer : Employ co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or prodrug formulations (e.g., phosphoester derivatives) to enhance aqueous solubility. Alternatively, synthesize hydrophilic analogs by introducing polar substituents (e.g., -OH or -PO₃²⁻ groups) at non-critical positions while preserving deuterium labeling .

Q. How can this compound be utilized in prodrug design to improve therapeutic targeting?

- Methodological Answer : Conjugate the deuterated sugar to therapeutic agents (e.g., antivirals) via pH-sensitive linkers to enable site-specific release. Use molecular docking simulations to predict steric effects of deuteration on target binding. Validate prodrug activation kinetics using in vitro hydrolysis assays with liver microsomes .

Methodological Notes

- Isotopic Purity Validation : Always couple NMR (¹H/²H decoupling) with high-sensitivity MS to confirm deuterium incorporation sites and exclude protio-contaminants .

- Biological Assay Design : For studies involving deuterated compounds, include non-deuterated controls to isolate isotope-specific effects .

- Data Reproducibility : Archive raw chromatographic and spectral data in open-access repositories to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.